1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro-

Beschreibung

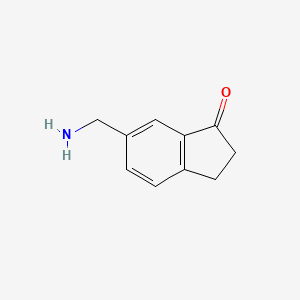

1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro- is a substituted indanone derivative characterized by a bicyclic indenone scaffold with a 2,3-dihydro structure. The compound features an aminomethyl (-CH2NH2) group at the 6-position of the aromatic ring (Figure 1). The parent structure, 2,3-dihydro-1H-inden-1-one (CAS 83-33-0), has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol . The addition of the aminomethyl group increases the molecular weight to C10H11NO (161.21 g/mol), altering solubility, reactivity, and biological activity compared to the unsubstituted indanone.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

6-(aminomethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H11NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4,6,11H2 |

InChI-Schlüssel |

FMHPHYXBASCDPQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C2=C1C=CC(=C2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation

Phenylpropionic acid derivatives undergo intramolecular Friedel-Crafts acylation under acidic conditions (e.g., AlCl₃, H₂SO₄) to form 1-indanones. For 6-substituted variants, pre-functionalized starting materials are required. For example:

Nazarov Cyclization

α,β-Unsaturated ketones cyclize in the presence of Brønsted or Lewis acids (e.g., H₂SO₄, FeCl₃) to form 1-indanones. This method is advantageous for introducing substituents at the 5- and 7-positions but less direct for 6-substitution.

Oxidation of Indane Derivatives

Indane or indene derivatives are oxidized using CrO₃, KMnO₄, or RuO₄ to yield 1-indanone. For 6-substituted analogs, pre-oxidation functionalization (e.g., bromination) is necessary.

Functionalization at the 6-Position

Bromination Followed by Nucleophilic Substitution

Step 1: Bromination

6-Bromo-2,3-dihydro-1H-inden-1-one is synthesized via electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, bromination occurs selectively at the 6-position.

Step 2: Aminomethylation

The bromide undergoes nucleophilic substitution with ammonia or protected amines. For example:

-

Gabriel Synthesis : Reaction with potassium phthalimide introduces a phthalimido group, followed by hydrazinolysis to yield the primary amine.

| Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS (1.1 eq), AIBN (0.01 eq), CCl₄, reflux, 2.5 h | 60% |

| Substitution | K phthalimide (1.5 eq), DMF, 80°C, 12 h | 75% |

| Deprotection | Hydrazine hydrate, ethanol, reflux, 4 h | 85% |

Reductive Amination of 6-Formylindanone

Step 1: Formylation

Vilsmeier-Haack formylation introduces a formyl group at the 6-position using POCl₃ and DMF.

Step 2: Reductive Amination

The aldehyde reacts with ammonium acetate or benzylamine in the presence of NaBH₃CN or H₂/Pd-C to yield the aminomethyl derivative.

| Reagent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₄OAc, NaBH₃CN | - | RT | 24 h | 68% |

| BnNH₂, H₂ (1 atm) | Pd/C (10%) | 25°C | 12 h | 72% |

Oxime Formation and Reduction

Oxime Intermediate Synthesis

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is accessible via oxime formation from the parent ketone, followed by reduction:

Step 1: Oxime Formation

Reaction with hydroxylamine hydrochloride in alkaline ethanol yields the oxime.

Step 2: Catalytic Hydrogenation

Raney nickel or Pd/C catalyzes the reduction of the oxime to the primary amine.

-

Substrate : 2,3-Dihydro-1H-inden-1-one

-

Oxime Synthesis : NH₂OH·HCl (1.5 eq), NaOH (20%), ethanol, reflux, 30 min

-

Reduction : Raney Ni (40–50% Ni), 50–55°C, H₂ (3–7 bar), 8 h

-

Yield : 76% (hydrochloride salt after recrystallization)

Direct Aminomethylation via Mannich Reaction

The Mannich reaction introduces aminomethyl groups directly at the 6-position using formaldehyde and ammonia/amines. However, regioselectivity challenges necessitate directing groups or optimized conditions.

| Component | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-Indanone | 1.0 | Dioxane | 80°C | - |

| Formaldehyde | 1.2 | |||

| NH₃ (aq) | 2.0 | 58% |

Comparison of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination/Substitution | High selectivity; scalable | Multiple steps; toxic reagents | 60–85% |

| Reductive Amination | Mild conditions; one-pot potential | Requires aldehyde precursor | 65–75% |

| Oxime Reduction | Robust; patent-validated | Requires high-pressure H₂ | 70–80% |

| Mannich Reaction | Direct functionalization | Poor regioselectivity | 50–60% |

Purification and Characterization

-

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is standard.

-

Characterization :

Industrial-Scale Considerations

Patents highlight Raney nickel-catalyzed oxime reduction as the preferred route for scalability. Key factors include:

-

Cost : NH₂OH·HCl and Raney Ni are economical at scale.

-

Safety : High-pressure H₂ requires specialized equipment.

-

Purity : Recrystallization from ethanol achieves >98% purity.

Emerging Strategies

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism by which 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indanone structure can also interact with various enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 6-position of 2,3-dihydro-1H-inden-1-one is a common site for functionalization. Below is a comparative analysis of key analogs:

6-Bromo-2,3-dihydro-1H-inden-1-one (CAS 14548-39-1)

- Molecular formula : C9H7BrO

- Molecular weight : 211.06 g/mol

- Key properties :

- Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals.

6-Methoxy-3,5-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 64597-57-5)

- Molecular formula : C12H14O2

- Molecular weight : 190.24 g/mol

- Key properties :

- Applications: Potential use in fragrance or polymer additives.

4-Amino-5-hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 137542-58-6)

- Molecular formula: C11H13NO3

- Molecular weight : 207.23 g/mol

- Key properties: Multiple substituents (amino, hydroxy, methoxy) create hydrogen-bonding sites, improving aqueous solubility. High-yield synthesis (82%) via optimized routes involving reductive amination and hydroxylation .

- Applications : Investigated for antioxidant or kinase-inhibitory activity.

2-[(4-Chlorophenyl)sulfinyl]-2,3-dihydro-1H-inden-1-one (CAS 62937-76-2)

- Molecular formula : C15H11ClO2S

- Molecular weight : 290.77 g/mol

- Key properties: Sulfinyl group introduces chirality, making it relevant in asymmetric synthesis.

- Applications : Candidate for chiral catalysts or receptor-binding studies.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | 83-33-0 | C9H8O | 132.16 | None | Electrophilic carbonyl |

| 6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one | Not reported | C10H11NO | 161.21 | -CH2NH2 at C6 | Nucleophilic amine |

| 6-Bromo-2,3-dihydro-1H-inden-1-one | 14548-39-1 | C9H7BrO | 211.06 | -Br at C6 | Halogenation reactivity |

| 6-Methoxy-3,5-dimethyl-... | 64597-57-5 | C12H14O2 | 190.24 | -OCH3, -CH3 at C6, C3, C5 | Electron-donating stability |

| 4-Amino-5-hydroxy-6-methoxy-... | 137542-58-6 | C11H13NO3 | 207.23 | -NH2, -OH, -OCH3, -CH3 | Hydrogen-bonding capacity |

Biologische Aktivität

1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro- features an indene core with an aminomethyl substituent. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate effectiveness against multiple bacterial and fungal strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It showed significant activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of 1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro- on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 8 |

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of derivatives based on 1H-Inden-1-one were synthesized and evaluated for their antimicrobial properties. The results confirmed that modifications to the aminomethyl group enhanced activity against resistant strains of bacteria, paving the way for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism by which 1H-Inden-1-one induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to a significant increase in sub-G1 phase cells, indicating apoptosis induction through mitochondrial pathways .

Q & A

Advanced Research Question

- Database matching : Cross-reference with libraries like NIST Mass Spectral Database (). For example, the base peak at m/z 132 in CAS 83-33-0 corresponds to the dihydroindenone core .

- Fragmentation analysis : The aminomethyl group may fragment to yield m/z 30 (CH2NH2+).

- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., distinguish NH2CH2- from OCH3 substituents) .

What are the challenges in comparative studies of substituent effects on dihydroindenone reactivity, and how can they be addressed?

Advanced Research Question

- Electronic effects : Electron-donating groups (e.g., NH2) increase electron density at the carbonyl, altering reactivity in nucleophilic additions. Use Hammett plots to quantify substituent effects.

- Steric effects : Bulky groups at position 6 may hinder access to the carbonyl. Molecular docking or crystallography can map steric hindrance .

- Contradictory data : If fluorescence quenching conflicts with computational predictions, re-evaluate solvent polarity or excited-state interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.